2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide
Overview
Description
2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloro-6-methylphenol with 3,4-dichloroaniline in the presence of acetic anhydride. The reaction conditions often include:
Temperature: Moderate heating (50-80°C)
Catalysts: Acid catalysts like sulfuric acid or Lewis acids
Solvents: Organic solvents such as dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis
Continuous flow reactors: For large-scale production
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate
Reduction: Using reducing agents such as lithium aluminum hydride
Substitution: Halogenation or nitration reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using chlorine gas in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Introduction of new functional groups such as nitro or halogen groups
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis
Biology: As a potential bioactive compound for studying enzyme interactions
Medicine: Investigated for its potential therapeutic properties
Industry: Used in the development of agrochemicals or pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide involves:
Molecular Targets: Binding to specific enzymes or receptors
Pathways: Modulation of biochemical pathways such as signal transduction or metabolic pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(3,4-dichlorophenyl)acetamide
- 2-(2,4-dichloro-6-methylphenoxy)-N-(4-chlorophenyl)acetamide
Uniqueness
- Structural Differences : Presence of methyl groups or additional chlorine atoms
- Reactivity : Variations in reactivity due to different substituents
- Applications : Specific applications based on unique structural features
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO2/c1-8-4-9(16)5-13(19)15(8)22-7-14(21)20-10-2-3-11(17)12(18)6-10/h2-6H,7H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLBAHIXDYOBBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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